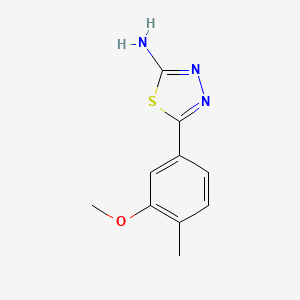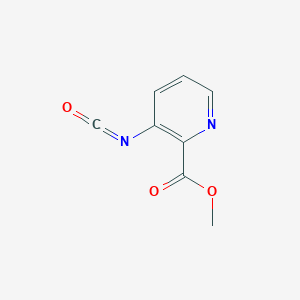
Methyl 3-isocyanatopicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-isocyanatopicolinate is an organic compound with the molecular formula C8H6N2O3 It is a derivative of picolinic acid, where the carboxyl group is esterified with methanol, and the amino group is converted to an isocyanate
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-isocyanatopicolinate can be synthesized through a multi-step process starting from picolinic acid. The first step involves esterification of picolinic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl picolinate. The next step involves the conversion of the amino group to an isocyanate group using phosgene or a phosgene substitute under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure safety and efficiency. The use of phosgene substitutes, such as diphosgene or triphosgene, is preferred due to their safer handling properties. The reaction conditions typically involve temperatures ranging from 0°C to 50°C and the use of inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-isocyanatopicolinate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Cycloaddition: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures (0°C to 25°C) and the use of solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can occur under ambient conditions in the presence of water or aqueous solutions.
Cycloaddition: Reactions are typically carried out at elevated temperatures (50°C to 100°C) and may require catalysts such as Lewis acids.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Heterocycles: Formed from cycloaddition reactions.
Scientific Research Applications
Methyl 3-isocyanatopicolinate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of polymers and coatings due to its ability to form stable linkages with various substrates.
Biological Research: It is used in the study of enzyme inhibitors and as a probe for investigating protein-ligand interactions.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the design of compounds with anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 3-isocyanatopicolinate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic sites on biomolecules, such as the amino groups of proteins. This can lead to the formation of stable covalent bonds, which can inhibit enzyme activity or alter protein function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Methyl isocyanate: A simpler isocyanate compound with similar reactivity but higher toxicity.
Methyl isothiocyanate: Similar in structure but contains a sulfur atom, leading to different reactivity and applications.
Ethyl 3-isocyanatopicolinate: An ethyl ester analog with similar properties but different solubility and reactivity profiles.
Uniqueness: Methyl 3-isocyanatopicolinate is unique due to its picolinic acid backbone, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring selective reactivity and stability. Its ability to form stable linkages with various substrates makes it valuable in materials science and organic synthesis.
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
methyl 3-isocyanatopyridine-2-carboxylate |
InChI |
InChI=1S/C8H6N2O3/c1-13-8(12)7-6(10-5-11)3-2-4-9-7/h2-4H,1H3 |
InChI Key |
VMKIPSCJTYKHQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


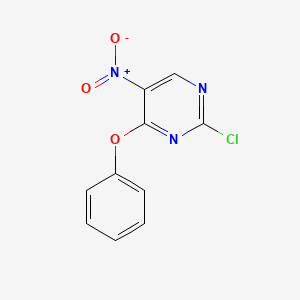
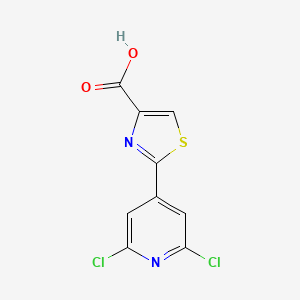
![1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B13684471.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide](/img/structure/B13684481.png)
![[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13684483.png)
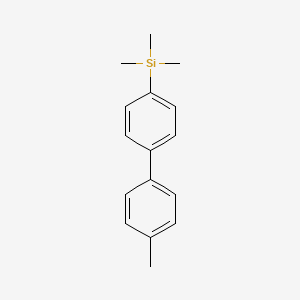
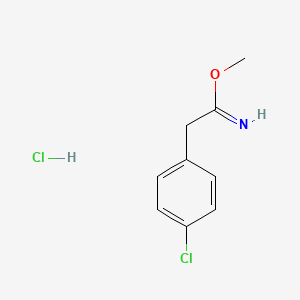
![Methyl 4-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13684506.png)
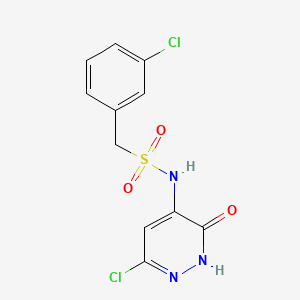
![2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13684522.png)
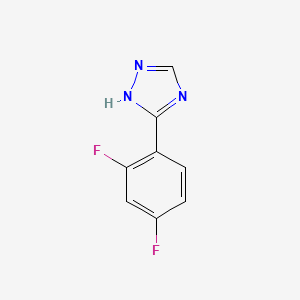
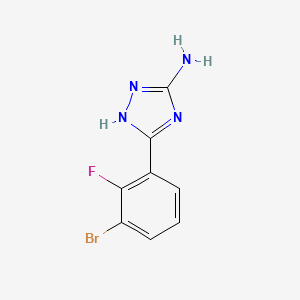
![Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B13684548.png)
